"N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide mechanism of action"
"N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide mechanism of action"
An In-Depth Technical Guide to the Potential Mechanisms of Action of N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide
Abstract
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide is a novel small molecule belonging to the benzothiazole class of heterocyclic compounds. While direct studies on this specific molecule are not yet prevalent in published literature, the benzothiazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities. This guide synthesizes the known mechanisms of action of structurally related benzothiazole derivatives to propose and detail potential therapeutic pathways for N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide. We will explore potential enzyme inhibition, anticancer, antimicrobial, and anti-inflammatory activities, providing detailed experimental protocols for the validation of each hypothesized mechanism. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this and other novel benzothiazole-based compounds.
Introduction: The Benzothiazole Scaffold in Medicinal Chemistry
Benzothiazoles are bicyclic heterocyclic compounds resulting from the fusion of a benzene ring and a thiazole ring. This structural motif imparts a unique combination of physicochemical properties, including aromaticity, planarity, and the presence of heteroatoms (nitrogen and sulfur) that can participate in various non-covalent interactions with biological macromolecules.[1][2][3] Consequently, the benzothiazole nucleus is considered a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with a wide array of pharmacological activities.[3][4]
The therapeutic potential of benzothiazole derivatives is vast, with documented evidence of their efficacy as:
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Anticonvulsants
Given the structural features of N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide, which include the core benzothiazole ring, a fluorine substituent known to enhance biological activity, and an amide linkage, it is plausible that this compound shares one or more mechanisms of action with its chemical relatives. The subsequent sections will delve into these potential mechanisms and outline robust experimental approaches for their verification.
Hypothesized Mechanism of Action 1: Kinase Inhibition
A significant number of benzothiazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways implicated in cancer and inflammatory diseases.[3] The ATP-binding site of kinases is a common target for small molecule inhibitors, and the planar structure of the benzothiazole ring is well-suited for insertion into this pocket.
Proposed Signaling Pathway: VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several benzothiazole-based compounds have demonstrated potent VEGFR-2 inhibitory activity.[6]
Caption: Proposed inhibition of the VEGFR-2 signaling pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide against VEGFR-2.
Materials:
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Recombinant human VEGFR-2 kinase domain
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Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
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ATP (Adenosine triphosphate)
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N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide (test compound)
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Positive control inhibitor (e.g., Sorafenib)
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Kinase assay buffer
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ADP-Glo™ Kinase Assay kit (Promega) or similar
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384-well microplates
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Luminometer
Methodology:
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Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in kinase assay buffer.
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Assay Setup: In a 384-well plate, add the kinase, substrate, and test compound dilutions or controls.
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Reaction Initiation: Initiate the kinase reaction by adding ATP.
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Incubation: Incubate the plate at 30°C for 60 minutes.
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Signal Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.
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Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Hypothesized Mechanism of Action 2: Inhibition of Carbonic Anhydrases
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] They are involved in numerous physiological processes, and their dysregulation is associated with several diseases, including glaucoma, epilepsy, and cancer. Benzothiazole derivatives have been identified as effective inhibitors of various CA isoforms.[7]
Proposed Interaction with Carbonic Anhydrase
The inhibitory mechanism of many benzothiazole-based CA inhibitors involves the coordination of the nitrogen and/or sulfur atoms of the benzothiazole ring to the zinc ion in the enzyme's active site.
Caption: Proposed coordination of the benzothiazole derivative to the active site zinc ion of Carbonic Anhydrase.
Experimental Protocol: Stopped-Flow Carbonic Anhydrase Assay
Objective: To determine the inhibition constant (Ki) of N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide against human CA isoforms (e.g., hCA I, II, V, and XIII).
Materials:
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Purified human CA isoforms
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CO2-saturated water
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Buffer solution (e.g., TRIS or HEPES) with a pH indicator (e.g., p-nitrophenol)
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N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide
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Positive control inhibitor (e.g., Acetazolamide)
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Stopped-flow spectrophotometer
Methodology:
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Enzyme and Inhibitor Preparation: Prepare solutions of the CA isoforms and various concentrations of the test compound and positive control in the assay buffer.
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Assay Procedure: The assay measures the enzyme-catalyzed hydration of CO2. The subsequent drop in pH is monitored by the change in absorbance of the pH indicator.
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Data Acquisition: Mix the enzyme/inhibitor solution with the CO2-saturated water in the stopped-flow instrument and record the change in absorbance over time.
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Data Analysis: Calculate the initial rates of reaction from the absorbance data. Determine the Ki values by analyzing the inhibition data using the Cheng-Prusoff equation.
Hypothesized Mechanism of Action 3: Antimicrobial Activity via Dihydropteroate Synthase (DHPS) Inhibition
The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Benzothiazole derivatives have demonstrated promising activity against a range of bacteria, and one of the proposed mechanisms is the inhibition of dihydropteroate synthase (DHPS).[8] DHPS is a key enzyme in the bacterial folate biosynthesis pathway, which is essential for DNA synthesis and repair.
Proposed Inhibition of the Folate Biosynthesis Pathway
Caption: Proposed inhibition of the bacterial folate biosynthesis pathway at the DHPS step.
Experimental Protocol: In Vitro DHPS Inhibition Assay and Minimum Inhibitory Concentration (MIC) Determination
Part A: DHPS Enzyme Inhibition Assay
Objective: To determine the IC50 of the test compound against bacterial DHPS.
Materials:
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Recombinant bacterial DHPS (e.g., from Staphylococcus aureus)
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p-Aminobenzoic acid (PABA)
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Dihydropterin pyrophosphate (DHPP)
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Test compound
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Positive control (e.g., Sulfadiazine)[8]
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Assay buffer
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Method for detecting product formation (e.g., HPLC-based or a coupled enzymatic assay)
Methodology:
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Reaction Setup: In a microcentrifuge tube or microplate well, combine DHPS, PABA, and various concentrations of the test compound or control.
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Reaction Initiation: Start the reaction by adding DHPP.
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Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).
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Reaction Termination and Detection: Stop the reaction and quantify the amount of dihydropteroate formed.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.
Part B: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
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Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
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Mueller-Hinton broth (MHB)
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Test compound
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Positive control antibiotic (e.g., Ampicillin)
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96-well microplates
-
Incubator
Methodology:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
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MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Summary of Related Benzothiazole Derivatives
| Compound Class | Target Enzyme/Pathway | Reported Activity (IC50/Ki/MIC) | Reference |
| Benzothiazole Derivatives | NEDD8 Activating Enzyme (NAE) | IC50 in the nanomolar range | [9] |
| Amino acid-benzothiazole conjugates | Carbonic Anhydrases (hCA V, hCA II) | Ki values in the micromolar range (2.9 to 88.1 µM) | |
| Benzothiazole-based hybrids | α-glucosidase | Superior potency in vitro compared to acarbose | [10] |
| Benzothiazole-pyrazolone derivatives | Dihydropteroate Synthase (DHPS) | IC50 of 7.85 µg/mL (comparable to sulfadiazine) | [8] |
| Benzothiazole sulfonate hybrids | Pancreatic lipase | Effective inhibition in vitro | [11] |
| N-benzothiazol-2-yl benzamide derivatives | Glucokinase (GK) | Fold activation up to 1.97 |
Conclusion and Future Directions
The benzothiazole scaffold represents a fertile ground for the discovery of novel therapeutic agents. While the precise mechanism of action for N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide remains to be elucidated, the extensive research on related compounds provides several plausible and testable hypotheses. The experimental workflows detailed in this guide offer a clear path forward for characterizing the biological activity of this molecule.
Future research should focus on a systematic evaluation of this compound against a panel of kinases, carbonic anhydrases, and microbial enzymes. Positive results from these in vitro assays should be followed by cell-based assays to assess cytotoxicity, antiproliferative activity, and antimicrobial efficacy. Further lead optimization, guided by structure-activity relationship (SAR) studies, could lead to the development of a potent and selective clinical candidate.
References
- Discovery of benzothiazole derivatives as novel non-sulfamide NEDD8 activating enzyme inhibitors by target-based virtual screening. PubMed. (2017).
- Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. PMC.
- Benzothiazole derivatives as effective α-glucosidase inhibitors: an insight study of structure-activity relationships and molecular targets. ProQuest.
- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. (2022).
- Inhibitors containing benzothiazole derivatives.
- New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evalu
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- Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activ
- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. (2024).
- Synthesis and Pharmacological Evaluation of Benzothiazole Derivatives for Anti-Inflamm
- N-Substituted Fluoro Benzothiazolo Schiff's Bases: Synthesis and Characterisation of New Novel Anthelmintic Agents. Impactfactor. (2014).
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. (2025).
- N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. Preprints.org.
- Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. MDPI. (2022).
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